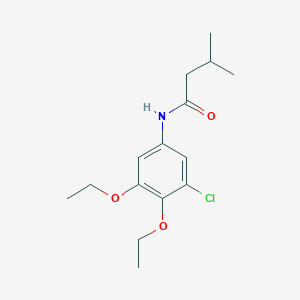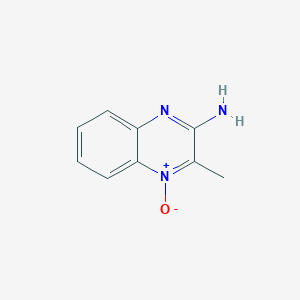
3-Methyl-2-quinoxalinamine 4-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-2-quinoxalinamine 4-oxide is a heterocyclic aromatic compound that belongs to the quinoxaline family. This compound is characterized by a quinoxaline ring system with a methyl group at the 3-position, an amine group at the 2-position, and an oxide group at the 4-position. Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-quinoxalinamine 4-oxide typically involves the cyclocondensation of appropriate precursors. One common method is the reaction of 2-nitroaniline with methylglyoxal under acidic conditions to form the quinoxaline ring, followed by reduction and oxidation steps to introduce the amine and oxide groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反应分析
Types of Reactions
3-Methyl-2-quinoxalinamine 4-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the oxide group back to the parent amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: 3-Methyl-2-quinoxalinamine.
Substitution: Various substituted quinoxalines depending on the reagents used.
科学研究应用
3-Methyl-2-quinoxalinamine 4-oxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its biological activity.
Industry: Utilized in the development of agrochemicals and materials with specific electronic properties.
作用机制
The mechanism of action of 3-Methyl-2-quinoxalinamine 4-oxide involves its interaction with various molecular targets. The amine and oxide groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The compound may inhibit enzymes or interfere with DNA replication, contributing to its biological effects.
相似化合物的比较
Similar Compounds
Quinoxaline: The parent compound without the methyl, amine, and oxide groups.
2-Methylquinoxaline: Similar structure but lacks the amine and oxide groups.
Quinoxaline 1,4-dioxide: Contains two oxide groups at different positions.
Uniqueness
3-Methyl-2-quinoxalinamine 4-oxide is unique due to the presence of both an amine and an oxide group on the quinoxaline ring, which imparts distinct chemical reactivity and biological activity compared to other quinoxaline derivatives .
属性
CAS 编号 |
90564-83-3 |
|---|---|
分子式 |
C9H9N3O |
分子量 |
175.19 g/mol |
IUPAC 名称 |
3-methyl-4-oxidoquinoxalin-4-ium-2-amine |
InChI |
InChI=1S/C9H9N3O/c1-6-9(10)11-7-4-2-3-5-8(7)12(6)13/h2-5H,1H3,(H2,10,11) |
InChI 键 |
FNUSELWIQFQVGR-UHFFFAOYSA-N |
规范 SMILES |
CC1=[N+](C2=CC=CC=C2N=C1N)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Chloro-10-[2-(dimethylamino)ethyl]-10H-phenothiazin-3-OL](/img/structure/B14353259.png)
![6-Amino-4-oxo-3-[2-(quinolin-8-yl)hydrazinylidene]-3,4-dihydronaphthalene-2-sulfonic acid](/img/structure/B14353261.png)
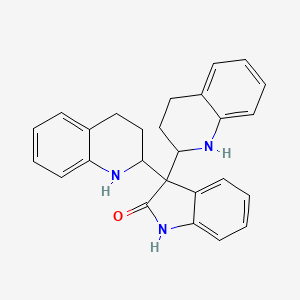
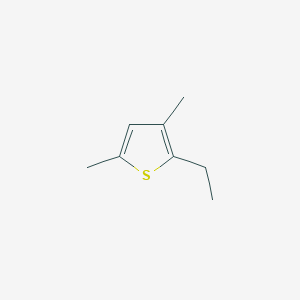
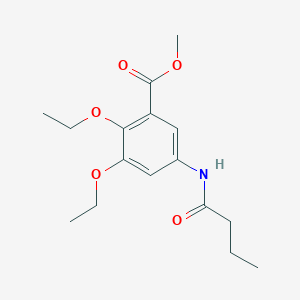
![4-[(Isoquinolin-4-yl)methyl]phenol](/img/structure/B14353281.png)
![Phenol, 2-[[(2,5-dimethoxyphenyl)imino]methyl]-4-nitro-](/img/structure/B14353288.png)
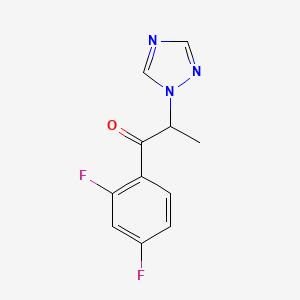
![{[(2,2-Diethoxyethyl)sulfanyl]methyl}benzene](/img/structure/B14353300.png)
![2-[(4-Fluorophenyl)disulfanyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14353304.png)
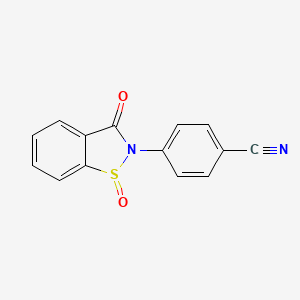
![Benzoic acid, 4-[(1-phenyl-1H-tetrazol-5-yl)oxy]-, methyl ester](/img/structure/B14353319.png)

